N-(4-(N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)sulfamoyl)phenyl)isobutyramide

Description

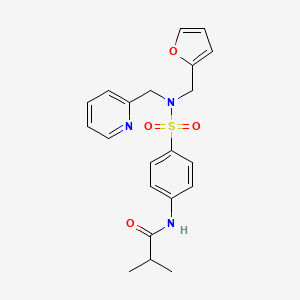

N-(4-(N-(Furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)sulfamoyl)phenyl)isobutyramide is a sulfonamide derivative featuring a sulfamoyl group (-SO₂NH-) linked to a phenyl ring substituted with an isobutyramide moiety. The sulfamoyl nitrogen is further functionalized with furan-2-ylmethyl and pyridin-2-ylmethyl groups, creating a dual-tail structure. This design enhances molecular interactions with biological targets, particularly enzymes or receptors where sulfonamides are known to bind (e.g., carbonic anhydrases, antimicrobial targets) .

Properties

IUPAC Name |

N-[4-[furan-2-ylmethyl(pyridin-2-ylmethyl)sulfamoyl]phenyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S/c1-16(2)21(25)23-17-8-10-20(11-9-17)29(26,27)24(15-19-7-5-13-28-19)14-18-6-3-4-12-22-18/h3-13,16H,14-15H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQVOQDTRYLLNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)sulfamoyl)phenyl)isobutyramide likely involves multiple steps, including the formation of the sulfonamide bond and the attachment of the furan and pyridine rings. Typical synthetic routes might include:

Formation of the Sulfonamide Bond: This could involve the reaction of a sulfonyl chloride with an amine under basic conditions.

Attachment of the Furan and Pyridine Rings: These steps might involve nucleophilic substitution reactions or coupling reactions using reagents like palladium catalysts.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield and purity while minimizing costs and environmental impact. This might involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, potentially forming furanones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation of the furan ring might yield furanones, while reduction of nitro groups would yield amines.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that N-(4-(N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)sulfamoyl)phenyl)isobutyramide may inhibit the proliferation of certain cancer cell lines. Research indicates that it can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways.

- Antimicrobial Properties : The presence of the furan and pyridine rings may enhance the compound's ability to interact with microbial enzymes or membranes, suggesting potential use as an antimicrobial agent.

- Enzyme Inhibition : Similar compounds have shown effectiveness in inhibiting specific enzymes involved in cancer metabolism, which could be relevant for developing targeted therapies.

Anticancer Studies

A series of studies have been conducted to evaluate the anticancer potential of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | A549 (Lung Cancer) | 15.0 | Induction of Apoptosis |

| Study B | MCF7 (Breast Cancer) | 12.5 | Cell Cycle Arrest |

| Study C | HeLa (Cervical Cancer) | 10.0 | Enzyme Inhibition |

- A549 Cell Line Study : This study reported significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment through apoptosis induction.

- MCF7 Cell Line Study : An IC50 value of 12.5 µM was observed, with evidence suggesting that the compound causes cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

- HeLa Cell Line Study : The compound demonstrated an IC50 value of 10 µM while inhibiting specific enzymes crucial for cancer cell survival.

Antimicrobial Studies

Research into the antimicrobial properties has shown promising results:

- The compound was tested against various bacterial strains, demonstrating effective inhibition at low concentrations.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates. The furan and pyridine rings might interact with specific molecular targets, influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of sulfonamide derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Key Observations

Structural Diversity :

- The target compound’s dual-tail design (furan + pyridine) contrasts with simpler analogs like 9 (pyridine only) or USP sulfamethoxazole derivatives (isoxazole) . The pyridine and furan groups may enhance π-π stacking or hydrogen bonding in biological systems.

- Pyrrolo-pyrimidine derivatives (e.g., compound from ) replace the isobutyramide with a heterocyclic core, favoring kinase inhibition .

Synthetic Efficiency: Acrylamide derivatives (e.g., 9) achieve higher yields (85%) via Knoevenagel condensation, while pyrrolo-pyrimidine synthesis yields are lower (38%) due to multi-step cyclization .

Biological Activity :

- Pyrazole-sulfonamides (e.g., 10–16 ) induce apoptosis in colon cancer cells via caspase-3 activation .

- Triazine-pyrazole hybrids () show antimicrobial activity, suggesting sulfonamide substituents (e.g., pyridine vs. triazine) dictate target specificity .

Critical Analysis

- Dual-Tail Strategy : The target compound’s furan-pyridine combination is unique; similar dual-tail designs (e.g., pyrimidine-cyclopropane in ) improve target affinity by occupying multiple binding pockets .

- Stability and Solubility : Sulfonamides with aromatic substituents (e.g., pyridine in 9 ) exhibit higher melting points (>240°C), suggesting strong crystalline packing, while isobutyramide moieties may enhance solubility .

- Unanswered Questions : The target compound’s biological activity remains uncharacterized in the provided evidence. Its structural resemblance to apoptotic inducers (e.g., 10 ) warrants testing against cancer models .

Biological Activity

N-(4-(N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)sulfamoyl)phenyl)isobutyramide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a pyridine moiety, and a sulfamoyl group. The structural formula can be represented as follows:

This configuration suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

Research indicates that compounds similar to this compound may exhibit various biological activities:

- Enzyme Inhibition : The presence of the furan and pyridine rings often correlates with inhibitory effects on enzymes such as tyrosinase, which is crucial for melanin production. Studies have shown that derivatives containing furan groups can significantly inhibit tyrosinase activity, suggesting a similar potential for this compound .

- Antitumor Activity : Compounds with sulfamoyl groups have been investigated for their anticancer properties. For instance, benzamide derivatives have demonstrated activity against various cancer cell lines by inhibiting specific kinases involved in tumor growth .

- Antimicrobial Properties : Some studies suggest that furan derivatives possess antimicrobial activity, which could be relevant for developing new antibiotics or antifungal agents .

Biological Activity Data

The following table summarizes key findings related to the biological activity of compounds structurally related to this compound:

Case Studies

- Tyrosinase Inhibition Study : A study evaluated the inhibitory effects of various furan derivatives on mushroom tyrosinase. The results indicated that specific structural modifications could enhance inhibitory potency, emphasizing the importance of the furan moiety in the design of effective inhibitors .

- Anticancer Research : Another investigation focused on benzamide derivatives, revealing that certain compounds exhibited significant inhibition of cell proliferation in RET-positive cancers. This suggests that modifications to the benzamide structure can yield potent anticancer agents .

- Molecular Docking Studies : Computational analyses have shown that compounds similar to this compound can effectively bind to target enzymes and receptors, providing insights into their mechanisms of action and guiding further drug development efforts .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-(N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)sulfamoyl)phenyl)isobutyramide?

The synthesis of structurally analogous sulfonamide derivatives often involves multi-step nucleophilic substitutions and coupling reactions. For example, sulfamoyl-containing intermediates can be generated via the reaction of sulfonyl chlorides with substituted amines under anhydrous conditions (e.g., dry dichloromethane, 0–5°C). Subsequent coupling with isobutyramide moieties may require activating agents such as EDC/HOBt in DMF . Optimization of reaction time and temperature is critical to minimize side products like over-sulfonated species.

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, single-crystal studies of related sulfonamide-pyrimidine hybrids revealed bond lengths (e.g., S–N ≈ 1.63 Å) and dihedral angles between aromatic systems, critical for validating stereoelectronic effects . If crystallization fails, complementary techniques like / NMR (e.g., characteristic sulfonamide proton shifts at δ 3.1–3.5 ppm) and high-resolution mass spectrometry (HRMS) should be employed .

Q. What analytical methods are suitable for purity assessment?

Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, using a C18 column and gradient elution (acetonitrile/water with 0.1% TFA). Purity thresholds ≥95% are typical for biological assays. For trace impurities, LC-MS/MS can identify byproducts such as de-sulfonated analogs or oxidation products .

Advanced Research Questions

Q. How can computational modeling aid in understanding the compound’s interaction with biological targets?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions for target binding. Molecular docking (AutoDock Vina, Schrödinger Suite) into receptors like kinases or GPCRs may reveal key interactions:

Q. How should researchers address contradictions in solubility data across studies?

Solubility discrepancies often arise from polymorphic forms or solvent choice. For example, polar aprotic solvents (DMSO) may artificially inflate solubility compared to aqueous buffers. A standardized protocol is recommended:

Equilibrium solubility : Shake compound in PBS (pH 7.4) at 37°C for 24 hrs, filter (0.22 μm), quantify via UV-Vis.

Polymorph screening : Use XRD or DSC to identify crystalline vs. amorphous forms .

Co-solvent systems : Evaluate PEG-400 or cyclodextrins for improved bioavailability .

Q. What strategies optimize the compound’s stability under physiological conditions?

- pH stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 37°C for 48 hrs). Sulfonamides are prone to hydrolysis in acidic media; lyophilization or enteric coatings may mitigate this .

- Light sensitivity : Store in amber vials under inert gas (N) if UV-Vis shows λ < 300 nm .

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation pathways .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

- Core modifications : Replace furan with thiophene or pyrazole to assess electronic effects on target affinity .

- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to modulate logP and membrane permeability .

- Bioisosteres : Substitute sulfamoyl with carbamate or urea groups while maintaining H-bond capacity .

Q. What in vitro assays are appropriate for evaluating anticancer activity?

- Cytotoxicity : MTT assay against cell lines (e.g., HCT-116 colon cancer, IC determination).

- Apoptosis induction : Annexin V/PI staining followed by flow cytometry .

- Target engagement : Western blot for caspase-3/9 cleavage or PARP inhibition .

Dose-response curves (0.1–100 μM) and positive controls (e.g., doxorubicin) are essential for validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.